
2-Methoxyethyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl diphenyl phosphate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphate group bonded to two phenyl groups and a 2-methoxyethyl group. Its molecular structure imparts distinct reactivity and functionality, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxyethyl diphenyl phosphate typically involves the reaction of diphenyl phosphorochloridate with 2-methoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
(C6H5O)2P(O)Cl+CH3OCH2CH2OH→(C6H5O)2P(O)OCH2CH2OCH3+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl diphenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of diphenyl phosphate and 2-methoxyethanol.
Oxidation: Oxidative conditions can lead to the formation of phosphate esters with different oxidation states.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can react with the compound.
Major Products Formed:
Hydrolysis: Diphenyl phosphate and 2-methoxyethanol.
Oxidation: Various phosphate esters.
Substitution: Corresponding substituted phosphates.
Scientific Research Applications
2-Methoxyethyl diphenyl phosphate has found applications in several scientific domains:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical assays.
Industry: It is utilized in the formulation of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-methoxyethyl diphenyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the compound can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Triphenyl phosphate: Another organophosphorus compound with similar applications but different reactivity due to the absence of the methoxyethyl group.
2-Ethylhexyl diphenyl phosphate: Similar in structure but with an ethylhexyl group instead of a methoxyethyl group, leading to different physical and chemical properties.
Uniqueness: 2-Methoxyethyl diphenyl phosphate is unique due to the presence of the methoxyethyl group, which imparts distinct solubility and reactivity characteristics. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
65444-10-2 |
|---|---|
Molecular Formula |
C15H17O5P |
Molecular Weight |
308.27 g/mol |
IUPAC Name |
2-methoxyethyl diphenyl phosphate |
InChI |
InChI=1S/C15H17O5P/c1-17-12-13-18-21(16,19-14-8-4-2-5-9-14)20-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
ZGPIVNOGYHJEMI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


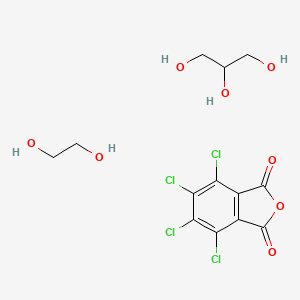

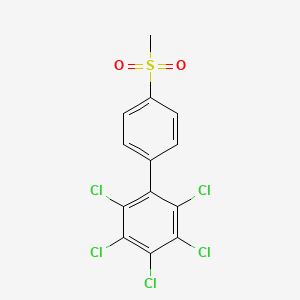
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)
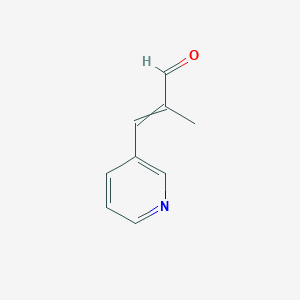
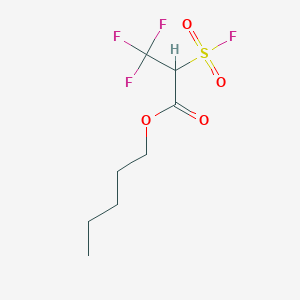

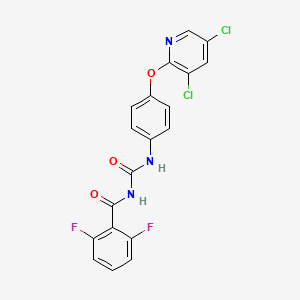
![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)





